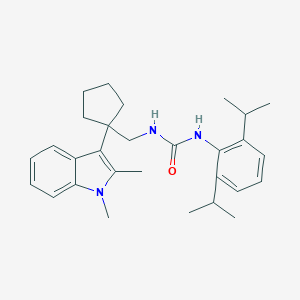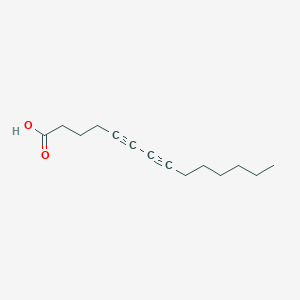
Tetradeca-5,7-diynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-5,7-diynoic acid is a long-chain fatty acid characterized by the presence of two triple bonds at the 5th and 7th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-5,7-diynoic acid typically involves the cross-coupling of acetylenic precursors. One common method includes the reaction of propargyl halides with terminal acetylenes in the presence of a copper(I) catalyst. This reaction proceeds through an S_N2 mechanism and requires catalytic amounts of copper(I) to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-5,7-diynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The acetylenic hydrogens can be substituted with various functional groups through nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation typically requires a palladium or platinum catalyst under hydrogen gas.
Substitution: Nucleophilic addition reactions often use organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Diketones and other oxygenated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Functionalized fatty acids with various substituents.
Applications De Recherche Scientifique
Tetradeca-5,7-diynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and other functional materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tetradeca-5,7-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows the compound to participate in unique chemical reactions that can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states and signaling pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Tetradeca-2,4-diynoic acid
- Hexadeca-7,9-diynoic acid
- Undeca-2,4-diynoic acid
Comparison: Tetradeca-5,7-diynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and biological activity compared to other acetylenic fatty acids
Propriétés
IUPAC Name |
tetradeca-5,7-diynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,11-13H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGHYQJIJUVATL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC#CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627493 |
Source


|
| Record name | Tetradeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140654-92-8 |
Source


|
| Record name | Tetradeca-5,7-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
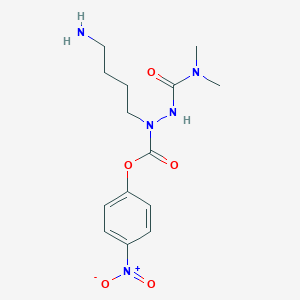
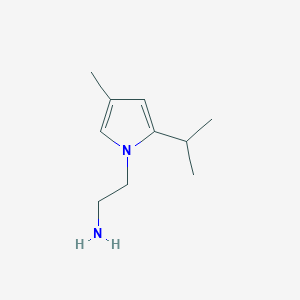
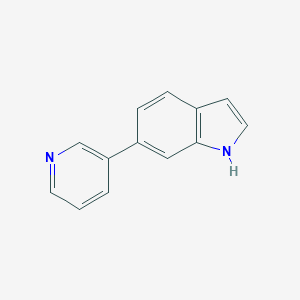

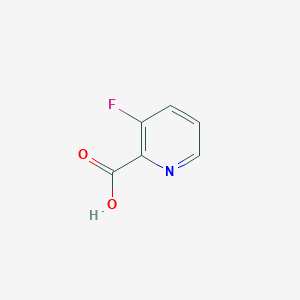
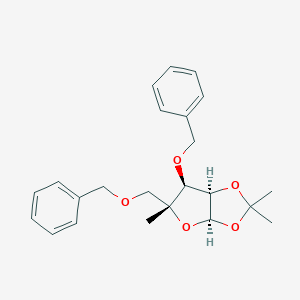
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
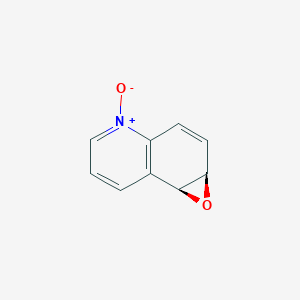

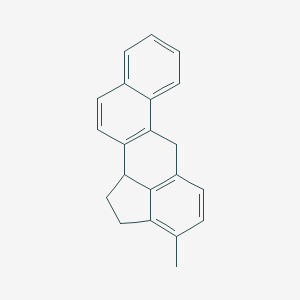
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
![O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine](/img/structure/B114965.png)
